molecular formula C13H11Cl2NO B316172 4-[(2,4-Dichlorobenzyl)amino]phenol

4-[(2,4-Dichlorobenzyl)amino]phenol

Cat. No.: B316172
M. Wt: 268.13 g/mol
InChI Key: SDLATNUGIKDZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-Dichlorobenzyl)amino]phenol is a phenolic derivative featuring a 2,4-dichlorobenzyl group attached via an amino linkage to the para position of phenol.

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methylamino]phenol

InChI

InChI=1S/C13H11Cl2NO/c14-10-2-1-9(13(15)7-10)8-16-11-3-5-12(17)6-4-11/h1-7,16-17H,8H2

InChI Key

SDLATNUGIKDZKM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCC2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Amino vs. Ether/Oxy Linkages

  • 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (): This compound replaces the amino group with an ether linkage. The synthesis involves coupling 2,4-dichlorobenzyl bromide with methyl 4-hydroxybenzoate under basic conditions.
  • Clofoctol (2-(2,4-Dichlorobenzyl)-4-(1,1,3,3-tetramethylbutyl)phenol, ): Clofoctol retains the 2,4-dichlorobenzyl group but substitutes the amino moiety with a bulky tert-alkyl chain. This modification enhances lipophilicity, contributing to its bacteriostatic activity by improving membrane permeability .
  • (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (): This amino acid derivative incorporates the 2,4-dichlorobenzyl group into a chiral carbon backbone. It exhibits collagenase inhibitory activity (IC50 ~ nM range) through hydrogen bonding and π–π interactions with enzyme residues .

Chlorine Position Isomerism: 2,4- vs. 2,6-Dichloro Substitution

highlights the impact of chlorine positioning:

  • (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: Gibbs free energy = –6.4 kcal/mol; hydrogen bond length = 2.202 Å.
  • (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: Gibbs free energy = –6.5 kcal/mol; hydrogen bond length = 1.961 Å. The 2,6-dichloro isomer exhibits marginally stronger binding due to steric effects optimizing ligand orientation .

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